2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-acetamidophenyl)acetamide
Description
2-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-acetamidophenyl)acetamide (IUPAC name) is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted with a carbamoyl-linked 3-chlorophenyl group and an acetamide side chain connected to a 4-acetamidophenyl moiety. Its molecular formula is C₂₀H₁₇ClN₄O₂S, with a molecular weight of 420.89 g/mol . The compound’s structure combines pharmacophoric elements commonly associated with bioactive molecules: the thiazole ring (implicated in hydrogen bonding and π-π interactions) and aromatic substituents (3-chlorophenyl and 4-acetamidophenyl), which may enhance target binding and metabolic stability.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-12(27)22-14-5-7-15(8-6-14)23-18(28)10-17-11-30-20(25-17)26-19(29)24-16-4-2-3-13(21)9-16/h2-9,11H,10H2,1H3,(H,22,27)(H,23,28)(H2,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTOHOUPCPJTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-acetamidophenyl)acetamide , also referred to as F042-0989, belongs to a class of thiazole-containing acetamides that have garnered interest due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . Its structure includes a thiazole ring, a chlorophenyl group, and an acetamide moiety, which are key components believed to contribute to its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 348.83 g/mol |
| IUPAC Name | This compound |
| SMILES | COCCNC(Cc1csc(NC(Nc2cccc(Cl)c2)=O)n1)=O |
| InChI Key | MDL Number (MFCD) |
Antimicrobial Properties
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial activity. The compound F042-0989 has been evaluated for its efficacy against various bacterial strains, demonstrating moderate to potent inhibition. In vitro assays indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Anticancer Activity
Thiazole-containing compounds have been reported to possess anticancer properties. F042-0989 was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was observed that treatment with F042-0989 led to increased levels of cleaved caspase-3 and PARP, suggesting its potential as an anticancer agent.
The proposed mechanisms by which F042-0989 exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has shown potential as a urease inhibitor, which is critical in managing urinary tract infections and related conditions.
- Cell Cycle Arrest : Studies suggest that F042-0989 may induce cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics evaluated the antimicrobial properties of various thiazole derivatives, including F042-0989. The authors reported that F042-0989 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 4 µg/mL and 8 µg/mL respectively.
Study 2: Anticancer Potential
In a research article from Cancer Letters, the anticancer effects of F042-0989 were highlighted. The compound was administered to MCF-7 and A549 cell lines at varying concentrations (0.1 µM to 10 µM). Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 5 µM for MCF-7 cells and 8 µM for A549 cells.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) : Features a methyl-substituted thiazole and meta-tolyl group. Exhibits broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) .
- 2-(3,4-Dimethylphenoxy)-N-(4-methylthiazol-2-yl)acetamide (107e): Incorporates a phenoxy group, showing selective antifungal activity (MIC: 12.5 μg/mL) .
Aromatic Ring Modifications
Functional Group Comparisons
- Mirabegron (MBG): A β3-adrenergic receptor agonist with a 2-amino-thiazole core and hydroxy-phenylethyl side chain. Demonstrates the importance of hydrogen-bond donors (amide and hydroxyl groups) in receptor activation .
- N-(4-Sulfamoylphenyl)-2-cyanoacetamide derivatives (13a–e): Cyano and sulfamoyl groups confer distinct electronic profiles, influencing solubility and enzyme inhibition (e.g., carbonic anhydrase) .
Physicochemical and Pharmacokinetic Properties
Lipophilicity (log k) and solubility are critical determinants of bioavailability:
Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
